molecular formula C20H16N2 B14445129 N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine CAS No. 79227-35-3

N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine

Cat. No.: B14445129
CAS No.: 79227-35-3
M. Wt: 284.4 g/mol
InChI Key: TUMQWXCXPMGMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine is an organic compound characterized by the presence of two naphthalene rings connected through a diamine linkage. This compound is known for its high thermal stability and excellent hole-transporting properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine can be synthesized through a multi-step process involving the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-naphthylamine. The final step involves the reaction of 1-naphthylamine with another naphthalene derivative under specific conditions to form the desired diamine compound .

Industrial Production Methods

Industrial production of N1-(Naphthalen-1-yl)naphthalene-1,4-diamine typically involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of catalysts and optimized reaction conditions are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(Naphthalen-1-yl)naphthalene-1,4-diamine involves its ability to transport holes efficiently in electronic devices. The compound interacts with molecular targets such as electron-transporting materials and facilitates charge transfer through its naphthalene rings. This process is crucial for the performance of devices like OLEDs and OPVs .

Properties

CAS No.

79227-35-3

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

4-N-naphthalen-1-ylnaphthalene-1,4-diamine

InChI

InChI=1S/C20H16N2/c21-18-12-13-20(17-10-4-3-9-16(17)18)22-19-11-5-7-14-6-1-2-8-15(14)19/h1-13,22H,21H2

InChI Key

TUMQWXCXPMGMIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C4=CC=CC=C43)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.